Cas no 63788-62-5 (2-Acetylamino-4-methylthiazole-5-carboxylic acid)

2-Acetylamino-4-methylthiazole-5-carboxylic acid structure
63788-62-5 structure
商品名:2-Acetylamino-4-methylthiazole-5-carboxylic acid
CAS番号:63788-62-5
MF:C7H8N2O3S
メガワット:200.2150
CID:1027509
PubChem ID:856840

2-Acetylamino-4-methylthiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Acetylamino-4-methylthiazole-5-carboxylic acid
    • 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
    • 2-ACETYLAMINO-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID
    • 2-acetamido-4-methylthiazole-5-carboxylic acid
    • AC1LH4PE
    • CTK6A1152
    • Oprea1_696777
    • BAS 06262725
    • 2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
    • FCH933494
    • ST2404087
    • AX8195032
    • W7560
    • BB 0238463
    • DB-000709
    • 63788-62-5
    • MFCD00548446
    • SR-01000362676-1
    • AKOS000111566
    • EN300-7360815
    • 2-Acetylamino-4-methylthiazole-5-carboxylicacid
    • DTXSID20357644
    • CS-0186527
    • DS-14499
    • SCHEMBL3585209
    • SR-01000362676
    • A868035
    • SY106889
    • AB-601/30963011
    • MDL: A194343
    • インチ: 1S/C7H8N2O3S/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10)
    • InChIKey: QNBIYKNODXVOFV-UHFFFAOYSA-N
    • ほほえんだ: S1C(N([H])C(C([H])([H])[H])=O)=NC(C([H])([H])[H])=C1C(=O)O[H]

計算された属性

  • せいみつぶんしりょう: 200.02556330g/mol
  • どういたいしつりょう: 200.02556330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2-Acetylamino-4-methylthiazole-5-carboxylic acid セキュリティ情報

2-Acetylamino-4-methylthiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A111298-100mg
2-Acetylamino-4-methylthiazole-5-carboxylic acid
63788-62-5 97%
100mg
$24.00 2022-03-29
Chemenu
CM189358-1g
2-Acetylamino-4-methyl-thiazole-5-carboxylic acid
63788-62-5 95%+
1g
$100 2023-02-17
Fluorochem
058243-250mg
2-Acetylamino-4-methyl-thiazole-5-carboxylic acid
63788-62-5 95%
250mg
£42.00 2022-03-01
Alichem
A059003997-5g
2-Acetylamino-4-methylthiazole-5-carboxylic acid
63788-62-5 97%
5g
$657.00 2023-09-01
Enamine
EN300-7360815-0.25g
2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
63788-62-5 95.0%
0.25g
$172.0 2025-03-11
Enamine
EN300-7360815-0.5g
2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
63788-62-5 95.0%
0.5g
$320.0 2025-03-11
Enamine
EN300-7360815-10.0g
2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
63788-62-5 95.0%
10.0g
$1839.0 2025-03-11
Enamine
EN300-7360815-2.5g
2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
63788-62-5 95.0%
2.5g
$838.0 2025-03-11
Enamine
EN300-7360815-0.05g
2-acetamido-4-methyl-1,3-thiazole-5-carboxylic acid
63788-62-5 95.0%
0.05g
$81.0 2025-03-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PI259-250mg
2-Acetylamino-4-methylthiazole-5-carboxylic acid
63788-62-5 97+%
250mg
489CNY 2021-05-08

2-Acetylamino-4-methylthiazole-5-carboxylic acid 関連文献

2-Acetylamino-4-methylthiazole-5-carboxylic acidに関する追加情報

Research Brief on 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS: 63788-62-5): Recent Advances and Applications

2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS: 63788-62-5) is a thiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent literature highlights the importance of 2-Acetylamino-4-methylthiazole-5-carboxylic acid as a versatile building block in organic synthesis. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of novel thiazole-based inhibitors targeting protein kinases involved in cancer progression. The compound's unique structural features, including the acetylated amino group and carboxylic acid moiety, enable it to participate in diverse chemical reactions, facilitating the creation of structurally complex and biologically active molecules.

In addition to its synthetic applications, 2-Acetylamino-4-methylthiazole-5-carboxylic acid has been investigated for its direct biological effects. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited moderate inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs. Further optimization of its structure could enhance its potency and selectivity.

Another area of interest is the compound's role in drug discovery for infectious diseases. A recent preprint (2023) on ChemRxiv described the use of 2-Acetylamino-4-methylthiazole-5-carboxylic acid as a scaffold for designing inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance. The study utilized computational modeling and in vitro assays to identify promising derivatives with activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus.

Despite these promising developments, challenges remain in the clinical translation of 2-Acetylamino-4-methylthiazole-5-carboxylic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. However, the compound's modular structure offers ample opportunities for chemical modification, making it a valuable tool for medicinal chemists.

In conclusion, 2-Acetylamino-4-methylthiazole-5-carboxylic acid (CAS: 63788-62-5) represents a promising candidate for drug discovery and development. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility in chemical biology. Future research should focus on optimizing its derivatives for improved pharmacological properties and exploring its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

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Amadis Chemical Company Limited
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